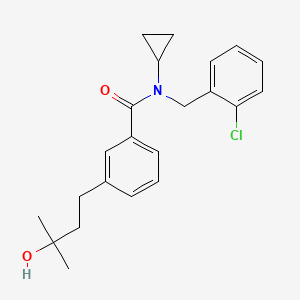![molecular formula C20H21F3N2O2 B5588851 1-(3-methoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5588851.png)
1-(3-methoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine is a chemical compound with potential central nervous system effects, as indicated in studies focusing on similar piperazine derivatives. Piperazine derivatives are often researched for their receptor affinity and potential pharmacological effects.
Synthesis Analysis
The synthesis of piperazine derivatives like 1-(3-methoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine involves the formation of a piperazine ring and the attachment of various functional groups. This process often includes steps like N-alkylation, amide bond formation, and the introduction of specific substituents to attain the desired molecular structure (Mokrosz et al., 1994).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of a piperazine ring, substituted by various groups that significantly influence the compound's properties. X-ray crystallography and other spectroscopic methods are commonly used to determine the exact structure and conformation of these molecules (Chinthal et al., 2021).
Chemical Reactions and Properties
Piperazine derivatives typically engage in reactions characteristic of their functional groups. For instance, the methoxy and benzoyl groups in 1-(3-methoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine might undergo reactions like demethylation or hydrolysis under certain conditions. These reactions can alter the compound's chemical properties and biological activity (Mokrosz et al., 1994).
Physical Properties Analysis
The physical properties of such compounds depend on their molecular structure. They might exhibit solid-state characteristics like polymorphism and can form different types of crystalline structures with varying stability and solubility profiles (Chinthal et al., 2021).
Chemical Properties Analysis
The chemical properties of piperazine derivatives are influenced by their functional groups and molecular geometry. These properties determine the compound's reactivity, stability, and interaction with biological targets. Factors like electron distribution and steric hindrance play a significant role in defining these properties (Mokrosz et al., 1994).
Safety and Hazards
The safety and hazards associated with “1-(3-methoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine” would depend on various factors, including its physical and chemical properties, how it’s handled and stored, and the specific biological effects it may have . As with any chemical, appropriate safety precautions should be taken when handling it .
Direcciones Futuras
The future research directions for “1-(3-methoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine” could include further exploration of its synthesis, investigation of its physical and chemical properties, and examination of its potential biological activities. This could lead to the development of new methods for its synthesis, new applications in medicinal chemistry, or new insights into its mechanism of action .
Propiedades
IUPAC Name |
(3-methoxyphenyl)-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O2/c1-27-17-7-4-6-15(13-17)19(26)25-11-9-24(10-12-25)14-16-5-2-3-8-18(16)20(21,22)23/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMBTIGPGJYALK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxyphenyl){4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5588775.png)


![N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5588792.png)

![1-(3-chloro-4-methylphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5588810.png)
![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5588815.png)
![3-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5588817.png)
![1-[(3,4-dimethoxy-2-pyridinyl)methyl]-3-azepanamine dihydrochloride](/img/structure/B5588818.png)
![3-[(7-chloro-4-quinolinyl)amino]benzoic acid](/img/structure/B5588830.png)
![5-{2-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5588837.png)
![ethyl cyano[(2-methoxy-5-methylphenyl)hydrazono]acetate](/img/structure/B5588847.png)

![1-(2-amino-2-oxoethyl)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5588857.png)